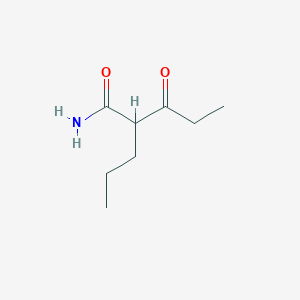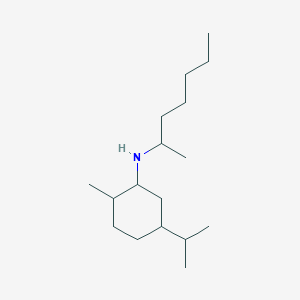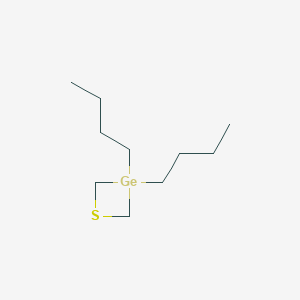
3,3-Dibutyl-1,3-thiagermetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dibutyl-1,3-thiagermetane is an organogermanium compound characterized by the presence of germanium and sulfur atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dibutyl-1,3-thiagermetane typically involves the reaction of germanium tetrachloride with butyl lithium, followed by the introduction of sulfur. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dibutyl-1,3-thiagermetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other germanium-containing compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium reagents or Grignard reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor for synthesizing other organogermanium compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new biochemical insights.
Medicine: Research into its biological activity could uncover therapeutic applications, particularly in areas where germanium compounds have shown promise.
Industry: The compound’s properties may make it useful in materials science, particularly in the development of new polymers or electronic materials.
Mécanisme D'action
The mechanism by which 3,3-Dibutyl-1,3-thiagermetane exerts its effects is not fully understood. it is believed that the germanium and sulfur atoms play a crucial role in its reactivity. The compound may interact with molecular targets through coordination bonds, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 3,3-Dimethyl-1,3-thiagermetane
- 3,3-Diethyl-1,3-thiagermetane
- 3,3-Dipropyl-1,3-thiagermetane
Comparison: Compared to its analogs, 3,3-Dibutyl-1,3-thiagermetane is unique due to the longer butyl chains, which can influence its solubility, reactivity, and overall chemical behavior. These differences can make it more suitable for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
87993-91-7 |
|---|---|
Formule moléculaire |
C10H22GeS |
Poids moléculaire |
246.98 g/mol |
Nom IUPAC |
3,3-dibutyl-1,3-thiagermetane |
InChI |
InChI=1S/C10H22GeS/c1-3-5-7-11(8-6-4-2)9-12-10-11/h3-10H2,1-2H3 |
Clé InChI |
TXOBPKVBULRYGF-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Ge]1(CSC1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


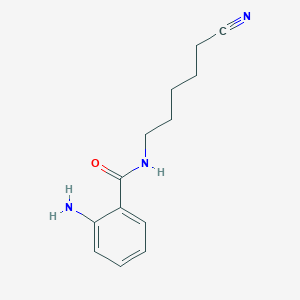
![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
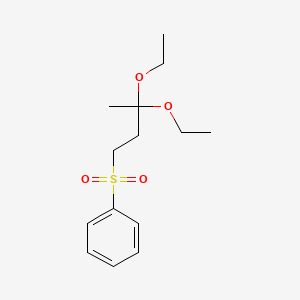
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
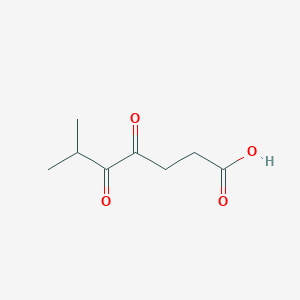

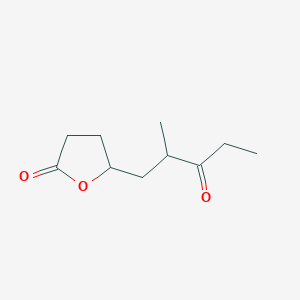
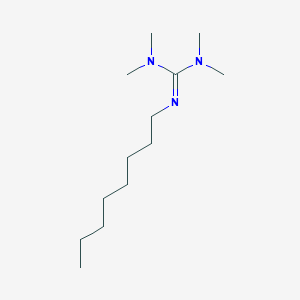
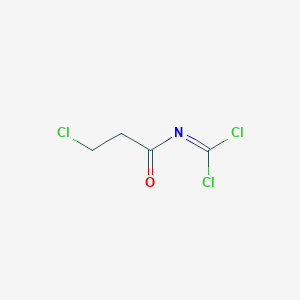
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)


